
protoveratrine A
Overview
Description
Protoveratrine A is a steroidal alkaloid derived from plants of the genus Veratrum (e.g., Veratrum album). It is classified as an ester alkaloid with a complex tetracyclic structure, characterized by multiple hydroxyl and ester groups . Pharmacologically, it acts as a hypotensive agent by inducing vasodilation through stimulation of baroreceptors and modulation of sodium channel activity . This compound has been studied for its effects on neurotransmitter release, particularly gamma-aminobutyric acid (GABA), in rat cerebral cortex slices, a process linked to sodium ion (Na⁺) influx and calcium (Ca²⁺) dynamics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of protoveratrine A involves complex organic reactions due to its intricate structure. Typically, the synthetic route includes multiple steps such as esterification, cyclization, and functional group modifications. The reaction conditions often require specific catalysts, controlled temperatures, and precise pH levels to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources, particularly from the roots and rhizomes of Veratrum species. The extraction process involves solvent extraction followed by purification steps such as chromatography to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Protoveratrine A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have altered biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially changing its pharmacological properties.
Substitution: This compound can undergo substitution reactions where specific atoms or groups in the molecule are replaced with others.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of analogs with different functional groups .
Scientific Research Applications
Pharmacological Properties
Protoveratrine A exhibits several pharmacological effects, primarily influencing the cardiovascular and respiratory systems. Key properties include:
- Anti-Hypertensive Action : this compound is known for its ability to lower blood pressure through vasodilation and inhibition of sympathetic nervous system activity. Studies have shown that it can significantly reduce systolic and diastolic blood pressure in hypertensive patients .
- Cardiac Effects : The compound can prolong the QT interval and decrease heart rate, indicating potential cardiotoxicity at higher doses . It has been observed to enhance acetylcholine release from nerve terminals, which may contribute to its cardiovascular effects .
Treatment of Hypertension
This compound has been utilized in clinical settings for managing hypertension. Historical studies indicate that it effectively lowers blood pressure in patients with essential hypertension. For example, a study reported a significant drop in blood pressure levels following administration, with effective doses ranging from 0.5 mg to 2 mg .
Study | Dosage (mg) | Blood Pressure Reduction (mm Hg) | Notes |
---|---|---|---|
Meilman et al. (1950) | 0.5 - 2.0 | 60/34 to 100/62 | Significant hypotensive effects observed |
Grollman (1950) | 1.0 - 1.25 | Varies by patient | Noted bradycardia as a side effect |
Toxemia of Pregnancy
This compound has also been explored for its potential use in treating toxemia of pregnancy, characterized by hypertension and edema. Clinical trials indicated that it may alleviate symptoms associated with this condition by reducing peripheral resistance and arterial pressure .
Study | Application | Outcome |
---|---|---|
Meilman (1953) | Toxemia of pregnancy | Reduced hypertension and edema |
Clinical Case Reports
Several case reports highlight the clinical implications of this compound administration:
- In one instance, a patient experienced significant hypotension following administration, illustrating the compound's potent effects on blood pressure regulation .
- Another study documented adverse reactions including nausea and muscle weakness in patients treated with this compound, emphasizing the need for careful dosage management .
Mechanism of Action
Protoveratrine A exerts its effects primarily through the inhibition of sodium channels in cardiac cells. By binding to these channels, it disrupts the normal flow of sodium ions, leading to a decrease in heart rate and blood pressure. This mechanism is responsible for its hypotensive effects and its potential cardiotoxicity at higher doses .
Comparison with Similar Compounds
Protoveratrine B
Protoveratrine B is the most structurally analogous compound to Protoveratrine A, sharing the same cevane backbone but differing in ester substituents (Table 1). Both alkaloids are derived from Veratrum species and exhibit vasodilatory effects, but Protoveratrine B demonstrates a broader therapeutic window in hypertension management before inducing emesis .
Key Differences :
- Molecular Structure: Protoveratrine B (C₄₁H₆₃NO₁₅, MW 809.94) includes a 15-(2-methylbutyrate) group, whereas this compound has distinct ester configurations .
- Pharmacokinetics : Protoveratrine B is administered orally at doses starting at 0.3–0.5 mg, with gradual titration to avoid adverse effects like nausea, whereas this compound’s dosing is less documented .
- Mechanism : Both compounds increase cyclic GMP levels in cerebellar slices, but Protoveratrine B’s action is more resistant to antagonism by L-glutamate diethyl ester, suggesting differences in glutamate receptor interactions .
Jervine
Jervine, another Veratrum alkaloid, differs fundamentally in structure and function. Unlike this compound, it is a glycosidic alkaloid with a C-nor-D-homosteroid skeleton .
Key Differences :
- Pharmacology : Jervine acts as a teratogen, inhibiting cholesterol synthesis, whereas this compound/B target cardiovascular pathways .
- Toxicity : Jervine’s LD₅₀ in mice is significantly higher (>5 mg/kg), reflecting its divergent biological targets .
Germerine
Germerine, also isolated from Veratrum, shares the ester alkaloid classification but has distinct substituents. It is less studied but shows overlapping hypotensive effects with this compound/B .
Data Tables
Table 1: Structural and Pharmacological Comparison of this compound and Analogues
Table 2: Clinical and Experimental Findings
Discussion of Mechanistic Divergences
While this compound and B share structural and functional similarities, their ester group variations lead to differences in receptor affinity and metabolic stability. Protoveratrine B’s 15-(2-methylbutyrate) group may enhance resistance to enzymatic degradation, explaining its superior clinical utility . In contrast, Jervine and Germerine diverge entirely in biological targets, emphasizing the importance of structural specificity in alkaloid pharmacology .
Q & A
Basic Research Questions
Q. What experimental designs are recommended for isolating protoveratrine A from plant sources?
Methodological Answer:
- Use a multi-step extraction protocol involving solvent partitioning (e.g., ethanol or methanol) followed by column chromatography (silica gel or reverse-phase) for purification .
- Validate purity via HPLC-MS and NMR spectroscopy, ensuring retention times and spectral data align with established reference standards .
- Include negative controls (e.g., plant material devoid of this compound) to confirm specificity .
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Perform systematic reviews to identify variability in experimental conditions (e.g., cell lines, dosage ranges, or solvent carriers) that may explain discrepancies .
- Conduct meta-analyses using standardized effect sizes (e.g., IC50 values) to compare studies, adjusting for confounding variables like assay sensitivity .
- Replicate conflicting experiments under controlled conditions, adhering to NIH guidelines for preclinical reproducibility .
Q. What statistical approaches are suitable for dose-response studies of this compound?
Methodological Answer:
- Use nonlinear regression models (e.g., sigmoidal curves) to calculate EC50/IC50 values, ensuring adequate sample sizes (n ≥ 6) to minimize Type I/II errors .
- Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons, reporting confidence intervals and p-values in compliance with analytical chemistry standards .
Advanced Research Questions
Q. What mechanistic studies are critical to elucidate this compound’s interaction with sodium channels?
Methodological Answer:
- Employ patch-clamp electrophysiology to quantify ion flux inhibition in neuronal cells, correlating results with molecular docking simulations to identify binding residues .
- Validate findings using knock-in/knockout animal models to assess phenotypic rescue or exacerbation of channel-related pathologies .
- Integrate transcriptomic profiling (RNA-seq) to explore downstream signaling cascades affected by this compound .
Q. How can researchers optimize this compound’s pharmacokinetic profile for therapeutic applications?
Methodological Answer:
- Design in vivo pharmacokinetic studies using LC-MS/MS to measure plasma half-life, bioavailability, and tissue distribution in rodent models .
- Test prodrug formulations (e.g., ester derivatives) to enhance solubility and metabolic stability, comparing AUC values across formulations .
- Apply physiologically based pharmacokinetic (PBPK) modeling to predict human dosing regimens from preclinical data .
Q. What strategies mitigate off-target effects in this compound toxicity assays?
Methodological Answer:
- Use high-content screening (HCS) with fluorescent probes to monitor mitochondrial membrane potential and ROS production in real-time .
- Cross-validate toxicity data across multiple models (e.g., zebrafish embryos, 3D organoids) to distinguish compound-specific effects from assay artifacts .
- Incorporate CRISPR-Cas9 screens to identify genetic modifiers of this compound toxicity .
Q. Data Analysis & Reporting
Q. How should researchers structure datasets for this compound studies to ensure reproducibility?
Methodological Answer:
- Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra, chromatograms, and statistical code in public repositories like Zenodo or Figshare .
- Document metadata rigorously (e.g., solvent purity, instrument calibration dates) to enable cross-study comparisons .
Q. What criteria define a robust structure-activity relationship (SAR) for this compound analogs?
Methodological Answer:
- Synthesize analogs with systematic modifications (e.g., alkyl chain truncation, stereochemical inversion) and test bioactivity in parallel assays .
- Use QSAR models to predict activity cliffs, validating predictions with in vitro/in vivo experiments .
- Report SAR data with molecular descriptors (e.g., LogP, polar surface area) and heatmaps to visualize activity trends .
Q. Ethical & Validation Considerations
Q. What ethical protocols apply to preclinical studies of this compound in animal models?
Methodological Answer:
- Adhere to ARRIVE guidelines for reporting animal experiments, including sample size justification, randomization, and blinding protocols .
- Obtain institutional animal care committee (IACUC) approval and document euthanasia methods compliant with AVMA standards .
Q. How can researchers validate this compound’s proposed molecular targets?
Methodological Answer:
- Perform competitive binding assays (e.g., SPR or ITC) to measure affinity for suspected targets like voltage-gated sodium channels .
- Use RNA interference (siRNA/shRNA) to silence target genes and assess loss of this compound’s bioactivity .
Q. Interdisciplinary Integration
Q. What computational tools enhance this compound research in drug discovery pipelines?
Methodological Answer:
- Apply molecular dynamics simulations (e.g., GROMACS) to study conformational changes in target proteins upon this compound binding .
- Use cheminformatics platforms (e.g., Schrödinger Suite) for virtual screening of compound libraries against this compound’s pharmacophore .
Q. How can omics technologies advance understanding of this compound’s polypharmacology?
Methodological Answer:
Properties
IUPAC Name |
[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTGGNIMZXFORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861817 | |
Record name | 6,7-Bis(acetyloxy)-4,14,16,20-tetrahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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